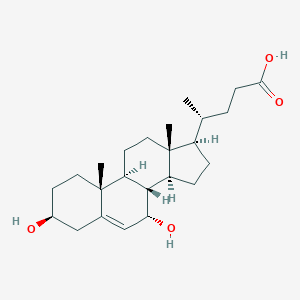
3beta,7alpha-Dihydroxychol-5-en-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,7alpha-Dihydroxychol-5-en-24-oic Acid, commonly known as 3beta,7alpha-DHCA, is a bile acid derivative that has been the subject of extensive research due to its potential therapeutic applications. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Mecanismo De Acción
The mechanism of action of 3beta,7alpha-DHCA is not fully understood, but it is believed to act through various signaling pathways. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. Activation of FXR leads to the upregulation of various genes involved in these processes, resulting in the observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
3beta,7alpha-DHCA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make it a promising therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3beta,7alpha-DHCA in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3beta,7alpha-DHCA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its role in regulating gut microbiota. It has been shown to have a significant impact on the composition of gut microbiota, and further research in this area may lead to new therapeutic strategies for various diseases. Finally, research on the development of novel derivatives of 3beta,7alpha-DHCA with improved pharmacological properties may lead to the development of more effective therapeutic agents.
In conclusion, 3beta,7alpha-DHCA is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3beta,7alpha-DHCA involves the oxidation of cholic acid, a primary bile acid, using potassium permanganate. The reaction yields 3beta,7alpha-DHCA, which can be purified using various chromatographic techniques. This synthesis method has been optimized in recent years, resulting in a high yield of pure 3beta,7alpha-DHCA.
Aplicaciones Científicas De Investigación
3beta,7alpha-DHCA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been investigated for its role in regulating lipid metabolism and glucose homeostasis. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
19246-13-0 |
|---|---|
Nombre del producto |
3beta,7alpha-Dihydroxychol-5-en-24-oic Acid |
Fórmula molecular |
C11H26O6Si |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
Clave InChI |
PXHCARRJGFGPAC-YCBRVCGJSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Sinónimos |
3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



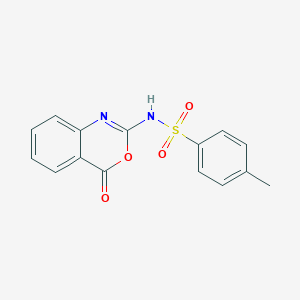
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)


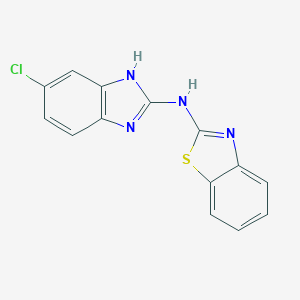
![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

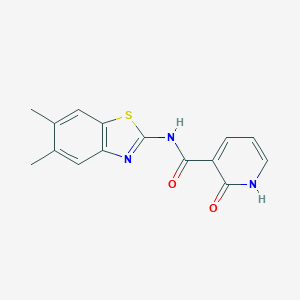
![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)
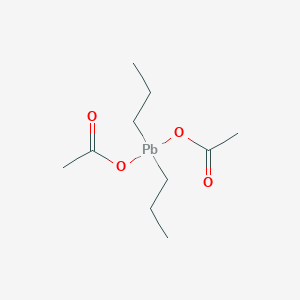
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)